Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate
Description
Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is a fluorinated aromatic ester with a bromo (Br) substituent at position 5, a cyano (CN) group at position 3, and a difluoromethyl (CF₂H) group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents. The difluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and cyano groups contribute to electronic modulation of the aromatic ring, influencing reactivity and binding interactions .
Properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-7(12)3-6(5-15)9(8)10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRNESMZITPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of cyano and difluoromethyl groups. One common method involves the bromination of ethyl 2-(difluoromethyl)benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then subjected to a cyanation reaction using a reagent like copper(I) cyanide under appropriate conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 5-bromo-3-amino-2-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The presence of functional groups such as cyano and difluoromethyl can influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Three structurally related compounds are analyzed (Table 1):
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |
|---|---|---|---|---|---|
| Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate | Not Provided | C₁₁H₈BrF₂NO₃ | 320 | Br (5), CN (3), CF₂H (2) | Ester, Br, CN, CF₂H |
| Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate | 1807073-86-4 | C₁₂H₁₀BrF₂NO₂ | 318 | Br (2), CN (3), CF₂H (5) | Phenylacetate ester, Br, CN, CF₂H |
| Ethyl 3-bromo-5-cyano-2-formylbenzoate | 103859-96-7 | C₁₁H₈BrNO₃ | 282 | Br (3), CN (5), CHO (2) | Ester, Br, CN, Formyl (CHO) |
Key Observations:
Substituent Positions :
- The target compound and the phenylacetate analog (CAS 1807073-86-4) are positional isomers, differing in the placement of Br and CF₂H groups. This alters electronic distribution and steric interactions.
- The formyl-containing analog (CAS 103859-96-7) lacks fluorine and replaces CF₂H with a reactive aldehyde (CHO), significantly impacting stability and lipophilicity.
The formyl group (CHO) in CAS 103859-96-7 is prone to oxidation, whereas the CF₂H group in the target compound offers metabolic resistance and enhanced hydrophobic interactions .
Physicochemical and Functional Properties
Lipophilicity and Solubility:
- The CF₂H group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the formyl analog (logP ~1.5), improving membrane permeability but reducing aqueous solubility.
- The phenylacetate analog’s CH₂ spacer may marginally enhance solubility in polar solvents due to increased flexibility.
Stability and Reactivity:
- The difluoromethyl group stabilizes the target compound against oxidative degradation, whereas the formyl analog is susceptible to oxidation and nucleophilic attacks .
- Bromine’s position (para in the target vs. meta in the formyl analog) influences resonance effects, modulating the electron-withdrawing impact of the cyano group.
Biological Activity
Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is a synthetic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the bromine atom, cyano group, and difluoromethyl substituent, contribute to its biological activity and reactivity.
- Chemical Formula : CHBrFNO
- Molecular Weight : Approximately 304.09 g/mol
- Structural Features :
- Bromine Atom : Enhances lipophilicity and biological interaction.
- Cyano Group : Contributes to the compound's reactivity and potential biological effects.
- Difluoromethyl Substituent : Increases binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This mechanism is crucial for its potential applications in antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µg/mL | Inhibition of protein synthesis |
| Escherichia coli | 125 µg/mL | Disruption of cell wall synthesis |
| Klebsiella pneumoniae | 15.6 µg/mL | Bactericidal action through nucleic acid inhibition |
The compound has shown bactericidal effects, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies on pancreatic ductal adenocarcinoma (PDA) cells revealed that treatment with the compound significantly reduced cell migration and invasion without affecting overall cell viability .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which allow for the creation of various derivatives with enhanced or modified biological activities. Notable synthetic routes include:
- Formation from Methyl 2-amino-5-bromobenzoate : Reacting with ethoxycarbonyl isothiocyanate.
- Reduction Reactions : The cyano group can be converted into an amine, altering the compound's biological profile.
Research Findings and Future Directions
Ongoing research continues to explore the full spectrum of biological activities associated with this compound. Future studies are expected to focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the detailed pathways through which the compound exerts its effects.
- Development of Novel Derivatives : Aiming for improved potency and selectivity against specific disease targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
